molecular formula C12H26N2O B13801391 N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine CAS No. 55030-54-1

N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine

Cat. No.: B13801391
CAS No.: 55030-54-1
M. Wt: 214.35 g/mol
InChI Key: WHIWBPHLZRJNPI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine (CAS 55030-54-1) is a tertiary amine featuring a dimethylamino group linked via a propoxy chain to a 2,2,3-trimethylpyrrolidine moiety. Its molecular formula is C₁₂H₂₆N₂O, with a molecular weight of 214.35 g/mol. Predicted physicochemical properties include a density of 0.93 g/cm³, boiling point of 260.5°C, and pKa of 9.59, suggesting moderate lipophilicity and basicity . The compound’s pyrrolidine substituent provides conformational rigidity, while the dimethylamino group enhances solubility and bioavailability.

Properties

CAS No.

55030-54-1

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine

InChI

InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3

InChI Key

WHIWBPHLZRJNPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1(C)C)OCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.

    Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Squalene Synthase Inhibitors (OX Series)

  • OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]: Structural Differences: Replaces the pyrrolidine group with a (E)-styrylphenoxy moiety. Activity: Inhibits squalene synthase (EC₅₀ = 526 nM) and synergizes with statins to upregulate LDL receptors. The (E)-olefin geometry is critical for potency, as saturated analogs (e.g., OX03384) show reduced activity .
  • Benzothiazole OX03393 :

    • Structural Differences : Substitutes the pyrrolidine with a benzo[d]thiazol-2-yl group.
    • Activity : Retains squalene synthase inhibition (EC₅₀ ≈ 600 nM) but with a lower Emax than OX03771. The heteroaromatic ring enhances π-π interactions but may reduce solubility .

Antihistamines and CNS Agents

  • Dexchlorpheniramine Maleate :

    • Structural Differences : Contains a pyridin-2-yl and 4-chlorophenyl group instead of pyrrolidine.
    • Activity : Potent antihistamine (H₁ receptor antagonist) with CNS penetration. The aromatic groups increase rigidity and receptor affinity but may elevate metabolic oxidation risks .
  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine: Structural Differences: Features naphthyl and thienyl groups, creating a bulky, planar structure. Activity: Intermediate for duloxetine (SNRI).

Beta-Adrenoceptor Ligands

  • Benzo[d]isothiazolyloxypropanolamine Derivatives: Structural Differences: Replace pyrrolidine with a benzo[d]isothiazole ring. Activity: Exhibit stereospecific β-adrenoceptor antagonism. The isothiazole’s electronegativity enhances hydrogen bonding but may increase off-target interactions .

Antimalarials and Boronic Acid Derivatives

  • Pyrimidine-Based Compound 70: Structural Differences: Includes a pyridin-3-yl and morpholinopiperidine group. Activity: Fast-acting antimalarial with a higher MW (≈400 g/mol) due to the pyrimidine core. The boronic ester in analogs (e.g., MFCD06797989) enables Suzuki coupling but reduces metabolic stability .

Key Structural-Activity Relationship (SAR) Insights

Feature Impact on Activity/Properties Example Compounds
Aromatic Substituents Enhance target affinity via π-π stacking but increase metabolic oxidation risks. OX03771, Dexchlorpheniramine
Saturated Rings Improve metabolic stability (e.g., hindered oxidation) and conformational flexibility. Target compound, OX03384
Heteroatoms Modulate solubility and hydrogen bonding; may introduce toxicity (e.g., thiophene in duloxetine intermediate) . OX03393, Benzo[d]isothiazole derivatives
Regiochemistry Ortho/meta substitutions often reduce potency (e.g., OX03394 loses squalene synthase inhibition) . OX03394, OX03373

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Predicted logP Key Features
Target Compound 214.35 2.1 Balanced lipophilicity; pyrrolidine stability .
OX03771 ~325 3.8 High lipophilicity; prone to CYP450 metabolism .
Dexchlorpheniramine 350.3 3.5 Aromatic rings increase CNS penetration .
MFCD06797989 (boronic ester) 397.5 1.9 Polar boronic ester improves aqueous solubility .

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